molecular formula C22H26ClN3O5S2 B2405058 N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215457-12-7

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2405058
CAS No.: 1215457-12-7
M. Wt: 512.04
InChI Key: QLXBTRVRWIKMDO-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 5-methoxybenzo[d]thiazole-2-amine with 2-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-morpholinoethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as an anti-inflammatory and analgesic agent.

  • Biology: Research has explored its effects on cellular processes and potential use as a therapeutic agent.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the methoxy group and the morpholinoethyl moiety, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-19-18(15-16)23-22(31-19)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBTRVRWIKMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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